molecular formula C20H27NO6 B5160214 2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine;oxalic acid

2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine;oxalic acid

Cat. No.: B5160214
M. Wt: 377.4 g/mol
InChI Key: IGVAAVMJBOYTRF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine;oxalic acid is a complex organic compound that combines the structural features of naphthalene and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthalen-2-yloxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ether groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include naphthoquinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(naphthalen-2-yl)propan-2-amine: Shares structural similarities but lacks the ethoxyethoxy linkage.

    2-methylnaphthalene: A simpler compound with a single naphthalene ring and a methyl group.

    Naphthalene-2-ethanol: Contains a naphthalene ring with an ethanol group, similar to the ethoxyethoxy linkage in the target compound.

Uniqueness

2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine is unique due to its combination of naphthalene and amine functionalities, along with the ethoxyethoxy linkage

Properties

IUPAC Name

2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.C2H2O4/c1-18(2,3)19-10-11-20-12-13-21-17-9-8-15-6-4-5-7-16(15)14-17;3-1(4)2(5)6/h4-9,14,19H,10-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVAAVMJBOYTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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